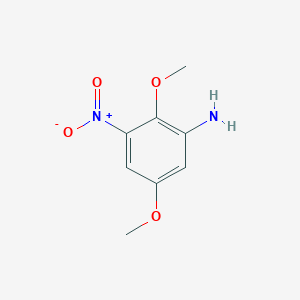
4-Methyl-5-vinylnicotinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
4-Methyl-5-vinylnicotinonitrile serves as a starting material for synthesizing various derivatives. A study demonstrated the synthesis of new 5-substituted derivatives of 4-methylnicotinonitrile through processes like ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation. These derivatives have applications in the synthesis of pyridine-type alkaloids (Zhao Yi-min, 2011).
Electrochemical Applications
In electrochemistry, 4-Methyl-5-vinylnicotinonitrile derivatives have been used to create conductive materials. For example, a redox polymer based on poly(4-vinylpyridine) was immobilized onto mesoporous material, showing potential for applications as amperometric sensors for nitrite reduction (F. Xie et al., 2004).
Polymer Science
In polymer science, derivatives of 4-Methyl-5-vinylnicotinonitrile have been used in the synthesis of polymeric materials. For instance, poly(ethyl vinyl ethers) containing two dipolar electronic systems were synthesized for potential applications in nonlinear optical devices (Ju-Yeon Lee & Minjeh Ahn, 1999).
Membrane Science
In the field of membrane science, derivatives of 4-Methyl-5-vinylnicotinonitrile have been explored for their potential in creating novel membrane materials. For example, a chlorine rechargeable biocidal nanofibrous membrane was developed using a copolymer that includes 4-Methyl-5-vinylnicotinonitrile derivatives, showing promise in rapid water disinfection applications (Yue Ma et al., 2021).
Green Chemistry
In green chemistry, 4-Methyl-5-vinylnicotinonitrile derivatives have been utilized as catalysts for chemical reactions. A study showed the use of poly(4-vinylpyridine) as a green catalyst for the synthesis of benzopyrans and dihydropyranochromenes, demonstrating the compound's role in facilitating environmentally friendly chemical processes (J. Albadi et al., 2014).
Eigenschaften
IUPAC Name |
5-ethenyl-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-3-8-5-11-6-9(4-10)7(8)2/h3,5-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQFUYQFCTLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552982 | |
| Record name | 5-Ethenyl-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-vinylnicotinonitrile | |
CAS RN |
57110-40-4 | |
| Record name | 5-Ethenyl-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 4-[(1-oxododecyl)oxy]-](/img/structure/B3053869.png)







